![molecular formula C19H26N4O4S B2635241 ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate CAS No. 1903517-89-4](/img/structure/B2635241.png)
ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate is a complex organic compound. It features a multifaceted molecular structure incorporating a thienopyrimidine core, an ethylureido linkage, and a cyclohexanecarboxylate moiety. This compound is of interest due to its potential biological activities and its application in various fields of chemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate can be approached through a multi-step synthetic route. Here is an example:
Formation of the Thienopyrimidine Core: : This step typically involves cyclization reactions starting from substituted thiophene derivatives and guanidine compounds under acidic or basic conditions.
Ethylation: : The intermediate product from the first step undergoes ethylation using ethyl iodide or a similar reagent in the presence of a base such as potassium carbonate.
Urea Formation: : The ethylated product reacts with isocyanate derivatives to form the urea linkage.
Coupling with Cyclohexanecarboxylate:
Industrial Production Methods
On an industrial scale, optimization of the aforementioned steps is essential for cost-effective and high-yield production. This may involve:
Catalysts to accelerate reaction rates
Use of continuous flow reactors to improve efficiency
Solvent recovery systems for sustainability
化学反应分析
Types of Reactions
Ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate can undergo various types of chemical reactions:
Oxidation: : Potentially forming sulfoxide or sulfone derivatives.
Reduction: : Can reduce the thienopyrimidine core to yield thienopyrimidine hydrogenation products.
Substitution: : Particularly electrophilic and nucleophilic substitution reactions on the aromatic ring and ureido groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, catalytic hydrogenation.
Substitution: : Halogenating agents for electrophilic substitution; strong nucleophiles for nucleophilic substitution.
Major Products
Oxidation: : Formation of more oxidized sulfur-containing compounds.
Reduction: : Simplified thienopyrimidine derivatives.
Substitution: : Halo derivatives or nucleophile-substituted ureas.
科学研究应用
Ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate shows promising applications in various fields:
Chemistry: : As a reagent or intermediate in organic synthesis.
Biology: : In studying the biological activity of thienopyrimidine derivatives.
Medicine: : Potential therapeutic applications in targeting specific enzymes or pathways.
Industry: : In the development of novel materials and pharmaceuticals.
作用机制
The mechanism of action primarily revolves around the interaction with molecular targets such as enzymes or receptors. Given its structure, it might inhibit or activate specific pathways, impacting cellular processes. The ureido and cyclohexanecarboxylate moieties are particularly significant in these interactions, potentially binding to active sites or altering protein configurations.
相似化合物的比较
Comparing ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate with similar compounds:
Ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)benzoate: : Similar structure but with a benzene ring instead of a cyclohexane ring.
Ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexaneacetate: : Differs in the carboxylate group's positioning.
Uniqueness: : Its distinct combination of thienopyrimidine, ureido, and cyclohexanecarboxylate groups contributes to unique chemical reactivity and biological activity profiles, potentially leading to novel applications.
This comprehensive analysis of this compound should provide a solid foundation for further research and application development. What aspect intrigues you most?
属性
IUPAC Name |
ethyl 4-[[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethylcarbamoylamino]methyl]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-2-27-18(25)14-5-3-13(4-6-14)11-21-19(26)20-8-9-23-12-22-15-7-10-28-16(15)17(23)24/h7,10,12-14H,2-6,8-9,11H2,1H3,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFNPSKCBOONRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CNC(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
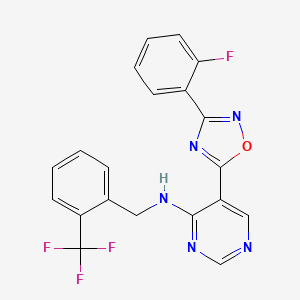
![N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2635161.png)
![N-(4-chlorophenyl)-2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2635162.png)
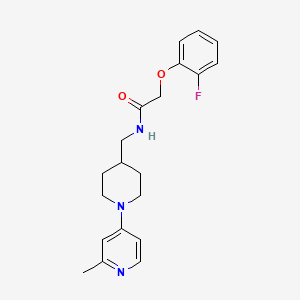
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2635165.png)
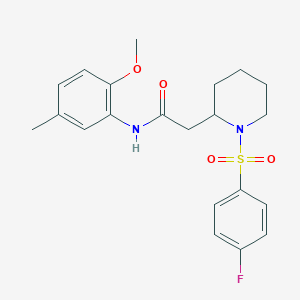
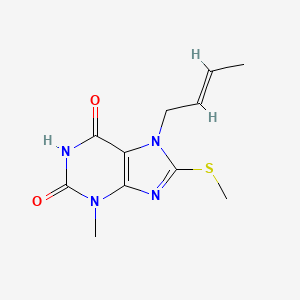
![2-(4-fluorophenyl)-5-(prop-2-yn-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2635168.png)
![Exo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride](/img/structure/B2635170.png)
![3-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2635172.png)
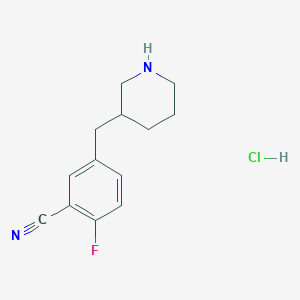

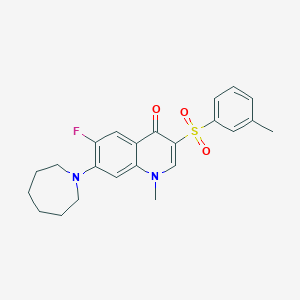
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2635179.png)
